Cas no 2229475-02-7 (3-(3-bromoprop-1-en-2-yl)-1,2-dimethyl-1H-indole)

3-(3-Bromoprop-1-en-2-yl)-1,2-dimethyl-1H-indole is a brominated indole derivative with a reactive allylic bromide functional group, making it a versatile intermediate in organic synthesis. Its structure combines an indole core with a 3-bromopropenyl substituent, enabling selective modifications for pharmaceutical and agrochemical applications. The compound’s stability under controlled conditions and its ability to participate in cross-coupling reactions (e.g., Suzuki or Heck couplings) enhance its utility in constructing complex heterocyclic frameworks. The presence of both electron-rich indole and electrophilic bromoalkene moieties allows for diverse reactivity, facilitating the development of novel bioactive molecules. Suitable for research-scale applications, it is handled under inert conditions to preserve its reactivity.
3-(3-bromoprop-1-en-2-yl)-1,2-dimethyl-1H-indole structure
2229475-02-7 structure
Product Name:3-(3-bromoprop-1-en-2-yl)-1,2-dimethyl-1H-indole
CAS No:2229475-02-7
MF:C13H14BrN
MW:264.160962581635
CID:6150224
PubChem ID:165976265
Update Time:2025-05-20

3-(3-bromoprop-1-en-2-yl)-1,2-dimethyl-1H-indole Chemical and Physical Properties

Names and Identifiers

    • 3-(3-bromoprop-1-en-2-yl)-1,2-dimethyl-1H-indole
    • EN300-1920865
    • 2229475-02-7
    • Inchi: 1S/C13H14BrN/c1-9(8-14)13-10(2)15(3)12-7-5-4-6-11(12)13/h4-7H,1,8H2,2-3H3
    • InChI Key: MAPTXESANIRVTD-UHFFFAOYSA-N
    • SMILES: BrCC(=C)C1=C(C)N(C)C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 263.03096g/mol
  • Monoisotopic Mass: 263.03096g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 4.9Ų

3-(3-bromoprop-1-en-2-yl)-1,2-dimethyl-1H-indole Pricemore >>

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Additional information on 3-(3-bromoprop-1-en-2-yl)-1,2-dimethyl-1H-indole

Introduction to 3-(3-bromoprop-1-en-2-yl)-1,2-dimethyl-1H-indole (CAS No: 2229475-02-7)

3-(3-bromoprop-1-en-2-yl)-1,2-dimethyl-1H-indole, identified by its Chemical Abstracts Service (CAS) number 2229475-02-7, is a structurally intriguing compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic molecule features a dimethyl-substituted indole core fused with an allyl bromide moiety, making it a versatile scaffold for the development of novel bioactive agents. The presence of both electron-donating dimethyl groups and the electrophilic bromine atom on the propenyl side chain creates a unique chemical environment that is conducive to further functionalization and derivatization.

The indole moiety is a well-known pharmacophore in drug discovery, with numerous clinically approved medications and investigational drugs featuring this structural motif. Its aromatic system contributes to favorable physicochemical properties such as lipophilicity and metabolic stability, while its nitrogen-rich structure allows for hydrogen bonding interactions with biological targets. In particular, derivatives of indole have demonstrated efficacy in treating a wide range of diseases, including neurological disorders, cancer, and inflammatory conditions.

The allyl bromide substituent in 3-(3-bromoprop-1-en-2-yl)-1,2-dimethyl-1H-indole serves as a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups at the allylic position. This reactivity has been exploited in synthetic strategies to generate libraries of indole-based compounds for high-throughput screening (HTS) and structure-activity relationship (SAR) studies. The dimethyl groups at the 1 and 2 positions of the indole ring enhance the lipophilicity of the molecule, which is often a critical factor in drug absorption, distribution, metabolism, and excretion (ADME) profiles.

Recent advances in medicinal chemistry have highlighted the potential of 3-(3-bromoprop-1-en-2-yl)-1,2-dimethyl-1H-indole as a precursor for developing small-molecule modulators of transcription factors and signaling pathways. For instance, studies have shown that indole derivatives can interact with transcriptional regulators such as peroxisome proliferator-activated receptors (PPARs) and nuclear factor kappa B (NFκB), which play pivotal roles in lipid metabolism and inflammation. The unique combination of structural features in this compound makes it an attractive candidate for further exploration in these areas.

In addition to its applications in drug discovery, 3-(3-bromoprop-1-en-2-yl)-1,2-dimethyl-1H-indole has been investigated for its role in materials science and organic synthesis. Its ability to undergo regioselective functionalization has been leveraged in the preparation of conjugated polymers and organic electronic materials. The bromine atom facilitates halogen-metal exchange reactions, allowing for the synthesis of organometallic intermediates that are useful in polymerization processes. These findings underscore the broad utility of this compound beyond pharmaceutical applications.

The synthesis of 3-(3-bromoprop-1-en-2-yl)-1,2-dimethyl-1H-indole typically involves multi-step organic transformations starting from commercially available precursors such as 2-methylindole. Key steps include bromination at the propenyl position followed by protection-deprotection strategies to introduce desired substituents. Advances in synthetic methodologies have enabled more efficient and scalable production processes, which are essential for industrial applications.

From a computational chemistry perspective, density functional theory (DFT) studies have been employed to elucidate the electronic structure and reactivity of 3-(3-bromoprop-1-en-2-yl)-1,2-dimethyl-1H-indole. These calculations have provided insights into how modifications at the allylic position influence binding affinity to biological targets. Such computational approaches are increasingly integral to modern drug design pipelines, complementing experimental efforts by predicting molecular properties with high accuracy.

The biological activity of 3-(3-bromoprop-1-en-2-yl)-1,2-dimethyl-1H-indole has been explored through both in vitro and in vivo assays. Initial screening studies have revealed potential interactions with enzymes such as cytochrome P450 monooxygenases and cytidine triphosphate synthase (CTPS). These interactions may underpin therapeutic effects against metabolic disorders or immune dysregulation. Further preclinical investigations are warranted to fully characterize its pharmacological profile.

Given its structural versatility and functional handles, 3-(3-bromoprop-1-en-2-methylindolylidene) represents a valuable building block for medicinal chemists seeking to develop innovative therapeutics. The integration of machine learning algorithms into virtual screening campaigns has accelerated the identification of promising derivatives from this scaffold. By leveraging large datasets and predictive models, researchers can prioritize compounds for experimental validation based on their predicted biological activity.

The future directions for research on CAS No: 2229475 -02 -7 include exploring its role in modulating epigenetic mechanisms. Indole derivatives have been implicated in epigenetic regulation through interactions with histone deacetylases (HDACs) or bromodomain-containing proteins (BDPs). The unique structural features of this compound may enable it to influence epigenetic landscapes differently from other indole-based drugs currently under investigation.

In conclusion, 3-(3-bromopropenyl)-dimethyindol is a multifaceted compound with significant potential across multiple domains of chemical research. Its applications span drug discovery,molecular materials design ,and synthetic methodologies .The ongoing exploration into its biological activities promises new insights into therapeutic interventions .As synthetic techniques continue to evolve ,the accessibility .utility .and impact .of this molecule will undoubtedly expand further .

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